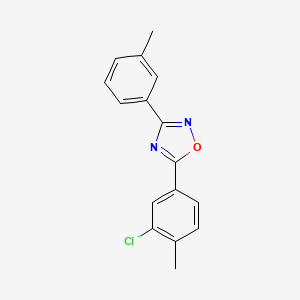

5-(3-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Description

5-(3-Chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with aromatic groups. The 1,2,4-oxadiazole ring, a five-membered structure containing one oxygen and two nitrogen atoms, is widely studied for its versatility in medicinal chemistry, agrochemicals, and materials science . In this compound, the 3-chloro-4-methylphenyl group at position 5 and the 3-methylphenyl group at position 3 introduce steric and electronic effects that influence reactivity, stability, and biological activity.

Properties

IUPAC Name |

5-(3-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-10-4-3-5-12(8-10)15-18-16(20-19-15)13-7-6-11(2)14(17)9-13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJIYLVZMOVCQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(3-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a distinct oxadiazole ring that contributes to its biological activity. The presence of chlorine and methyl groups on the phenyl rings enhances its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance:

- Cytotoxicity : In vitro assays have indicated that this compound exhibits cytotoxic effects against several human cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The IC50 values for these cell lines range from 10 to 20 µM, suggesting potent activity compared to standard chemotherapeutic agents .

The mechanisms underlying the anticancer effects of this compound include:

- Inhibition of Enzymes : It has been reported that oxadiazoles can inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) . These enzymes are crucial for DNA synthesis and epigenetic regulation, respectively .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways. This is evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Other Biological Activities

In addition to its anticancer properties, this compound has exhibited:

- Antimicrobial Activity : Studies have indicated that oxadiazole derivatives possess antibacterial and antifungal properties. The compound demonstrates inhibitory effects against Gram-positive bacteria and certain fungal strains .

- Anti-inflammatory Effects : Preliminary data suggest that this compound may also exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a significant reduction in cell viability and induction of apoptosis through caspase activation .

- Combination Therapy : Research indicates that combining this oxadiazole with conventional chemotherapy agents enhances overall efficacy against resistant cancer cell lines .

Data Tables

Scientific Research Applications

Chemical Properties and Structure

The compound 5-(3-chloro-4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is characterized by the following molecular formula:

- Molecular Formula : C15H12ClN3O

- Molecular Weight : 273.73 g/mol

The presence of the oxadiazole ring contributes to its reactivity and potential applications in medicinal chemistry and material science.

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceuticals. Research has shown that compounds containing oxadiazole moieties exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have indicated that oxadiazoles possess antibacterial and antifungal properties. For instance, derivatives of oxadiazoles have been tested against various pathogens, showing promising results in inhibiting bacterial growth and fungal infections .

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The structural modifications in oxadiazoles can enhance their efficacy against specific types of cancer, making them potential candidates for drug development .

Material Science

The compound is also explored in material science for its potential use in:

- Organic Electronics : Oxadiazoles are known for their electron transport properties. Research has focused on incorporating this compound into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as an electron acceptor can improve device efficiency .

- Polymer Chemistry : The incorporation of oxadiazole units into polymers can enhance thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for electronic applications .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial activity of various oxadiazole derivatives, including this compound. The results indicated a significant reduction in bacterial colony counts when tested against Staphylococcus aureus and Escherichia coli. The compound was found to inhibit the growth of these pathogens effectively at low concentrations .

Case Study 2: Organic Electronics Application

In a recent experiment on OLEDs, researchers incorporated this compound into the active layer of the device. The resulting OLEDs exhibited enhanced brightness and efficiency compared to devices without this compound. This study highlights the compound's potential as a key component in next-generation electronic devices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,4-oxadiazole scaffold is a common pharmacophore, and substitutions at positions 3 and 5 significantly alter physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Substituent Effects on Reactivity and Stability

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole (6a) :

- Substituents: Chloromethyl at position 5, phenyl at position 3.

- Reactivity: The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols) .

- Stability: Susceptible to hydrolysis under basic conditions due to the electron-withdrawing oxadiazole ring.

5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole :

5-(5-Nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole (2e) :

Physicochemical Properties

Lipophilicity :

Thermal Stability :

Data Table: Key Parameters of Selected 1,2,4-Oxadiazoles

Critical Notes

Substituent Impact : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance stability and reactivity but may increase toxicity.

Synthetic Challenges : Chloromethyl and nitro groups require careful handling due to their propensity for side reactions .

Application-Specific Design : Explosives prioritize thermal stability and density, while pharmaceuticals focus on solubility and target affinity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.